molecular formula C9H13NO2 B3355745 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione CAS No. 63485-40-5

5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B3355745
CAS No.: 63485-40-5
M. Wt: 167.2 g/mol
InChI Key: YUNIXGFUHWNUIZ-UHFFFAOYSA-N
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Description

5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a heterocyclic compound with a molecular formula of C9H13NO2. This compound is part of the isoindole family, which is known for its diverse biological and chemical properties. The structure of this compound includes a hexahydroisoindole ring system with a methyl group at the 5-position and two keto groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with maleic anhydride, followed by hydrogenation to yield the desired compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h5-7H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNIXGFUHWNUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402494
Record name AGN-PC-0HFW73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63485-40-5
Record name AGN-PC-0HFW73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 6
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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